Increased Hydrogen-Bond Acceptor Count vs Unsubstituted Amide and N-Ethyl Analog
The target compound possesses five hydrogen-bond acceptor (HBA) atoms versus four for the unsubstituted amide (CID 7064091) and four for the N-ethyl analog (CID not retrieved in real time but expected to match the unsubstituted amide due to absence of oxygen in the side chain). The extra acceptor arises from the methoxy oxygen, potentially enhancing aqueous solubility and target-binding interactions [1][2].
| Evidence Dimension | Hydrogen-Bond Acceptor Count (HBA) |
|---|---|
| Target Compound Data | 5 (PubChem computed) |
| Comparator Or Baseline | Unsubstituted amide (CID 7064091): 4; N-Ethyl analog (CAS 1019111-56-8): 4 (inferred from structure) |
| Quantified Difference | Target HBA = 5 vs. 4 for comparators; Δ +1 HBA |
| Conditions | Computed by Cactvs 3.4.8.18 (PubChem release 2024.11.20) for target; Cactvs 3.4.6.11 (PubChem release 2019.06.18) for unsubstituted amide [1][2]. |
Why This Matters
An additional HBA can improve aqueous solubility and offer an extra interaction point for target engagement, which is a key consideration when selecting fragments for lead optimisation [1][2].
- [1] PubChem Compound Summary for CID 42281844, 2-(2-amino-1,3-thiazol-4-yl)-N-(2-methoxyethyl)acetamide. National Center for Biotechnology Information (2024). View Source
- [2] PubChem Compound Summary for CID 7064091, 2-(2-amino-1,3-thiazol-4-yl)acetamide. National Center for Biotechnology Information (2024). View Source
